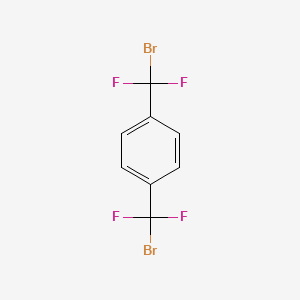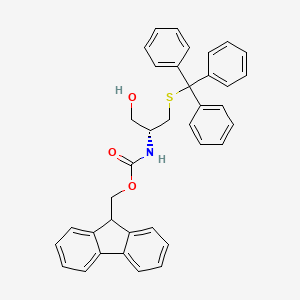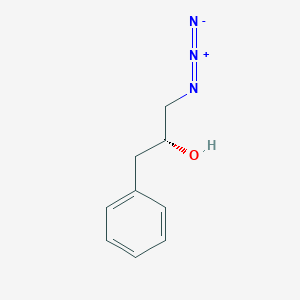
2,4-二甲基-1H-吲哚
描述
2,4-Dimethyl-1H-indole is a heterocyclic aromatic organic compound with the molecular formula C10H11N. It is a derivative of indole, characterized by the presence of two methyl groups at the 2nd and 4th positions of the indole ring. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .
科学研究应用
2,4-Dimethyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
2,4-Dimethyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they can be involved in the biosynthesis of benzoxazinoid alkaloids . Additionally, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can vary widely depending on the specific indole derivative and its targets.
Pharmacokinetics
The pharmacokinetic properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2,4-dimethyl-1H-indole’s action can vary depending on its targets and the biochemical pathways it affects. For example, some indole derivatives have been found to exhibit antiviral activity, suggesting that they may inhibit viral replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-dimethyl-1H-indole. For instance, the production of indole-3-acetic acid, a plant hormone, is influenced by the presence of tryptophan in the environment . Additionally, the efficacy of indole derivatives can be influenced by factors such as pH, temperature, and the presence of other compounds .
生化分析
Biochemical Properties
2,4-Dimethyl-1H-indole is known to interact with various enzymes, proteins, and other biomolecules . It has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives
Cellular Effects
2,4-Dimethyl-1H-indole has been shown to have a significant impact on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of 2,4-dimethyl-1H-indole can vary depending on the cell type and the context in which it is used.
Molecular Mechanism
The molecular mechanism of action of 2,4-dimethyl-1H-indole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms through which 2,4-dimethyl-1H-indole exerts its effects are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-dimethyl-1H-indole can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,4-dimethyl-1H-indole can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2,4-Dimethyl-1H-indole is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
2,4-Dimethyl-1H-indole is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,4-dimethyl-1H-indole involves the Bartoli reaction. This reaction typically uses isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene as starting materials. The reaction is carried out in tetrahydrofuran at -40°C, resulting in the formation of 2,4-dimethyl-7-bromoindole, which can be further reduced to 2,4-dimethyl-1H-indole .
Industrial Production Methods: Industrial production methods for 2,4-dimethyl-1H-indole are not extensively documented. large-scale synthesis would likely involve optimizing the Bartoli reaction or similar synthetic routes to ensure high yield and purity.
化学反应分析
Types of Reactions: 2,4-Dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can yield different hydrogenated indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Hydrogenated indole derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
相似化合物的比较
Indole: The parent compound, lacking the methyl groups at the 2nd and 4th positions.
1-Methylindole: A derivative with a methyl group at the nitrogen atom.
3-Methylindole: A derivative with a methyl group at the 3rd position.
Uniqueness: 2,4-Dimethyl-1H-indole is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the electron density of the indole ring, making it more or less reactive in certain chemical reactions compared to other indole derivatives .
属性
IUPAC Name |
2,4-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-4-3-5-10-9(7)6-8(2)11-10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUMNVFXMLIKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451166 | |
| Record name | 2,4-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10299-61-3 | |
| Record name | 2,4-Dimethyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10299-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethyl-1H-indole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032967 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)

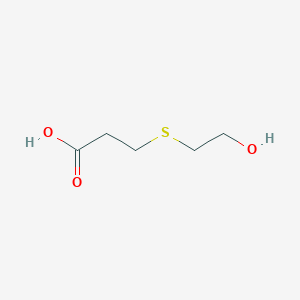

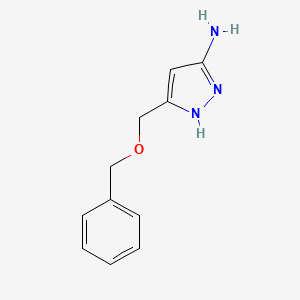
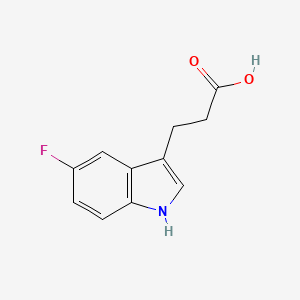
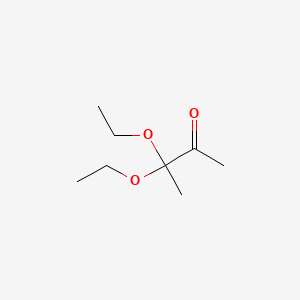


![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)

